molecular formula C17H10F9NO2 B1681099 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 1246525-60-9

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No. B1681099
M. Wt: 431.25 g/mol
InChI Key: DUXWIYXHHGNUJU-UHFFFAOYSA-N
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Description

The compound contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The presence of the hexafluoroisopropanol group could potentially enhance the compound’s solubility and bioavailability .


Molecular Structure Analysis

The compound contains a benzamide group attached to a hexafluoroisopropanol group. This could potentially result in interesting electronic effects due to the strong electronegativity of fluorine .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the hexafluoroisopropanol group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Organogelators and Polycondensation

A study by Loiseau et al. (2002) introduced a fluorinated bis-benzamide as an effective organogelator, demonstrating its ability to gelate isopropanol at low concentrations, forming a thixotropic gel through the creation of a network of highly rigid fibers (Loiseau et al., 2002). Additionally, Yokozawa et al. (2002) synthesized poly(p-benzamide) with defined molecular weight and low polydispersity, highlighting the potential for creating well-defined aromatic polyamides and block copolymers through chain-growth polycondensation (Yokozawa et al., 2002).

Supramolecular Structures and Magnetic Studies

Chipanina et al. (2020) synthesized new derivatives of triflamide, studying the dynamic rivalry between different types of chain and cyclic associates across various phase states. This research contributes to understanding the structural dynamics of supramolecular assemblies (Chipanina et al., 2020). Another investigation by Costes et al. (2008) into [Cu-Ln]2 single molecule magnets emphasizes the synthesis, structural, and magnetic properties of these materials, showcasing the role of ferromagnetic interactions in the development of single molecule magnets (Costes et al., 2008).

Antipathogenic Properties and Oxidative Coupling

Research on new thiourea derivatives by Limban et al. (2011) demonstrated significant antipathogenic activity against strains known for biofilm formation, offering insights into the development of antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, Yu et al. (2012) achieved the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides using phenyliodine bis(trifluoroacetate), highlighting advancements in benzoxazole synthesis under metal-free conditions (Yu et al., 2012).

Histone Deacetylase Inhibitors and Polyimides Synthesis

Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors, showing promise for therapeutic applications in cancer treatment (Jiao et al., 2009). Research by Liu et al. (2002) on the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain offers valuable insights into the development of polyimides with improved solubility and thermal properties (Liu et al., 2002).

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as its biological activity. It would also be interesting to explore the effect of the hexafluoroisopropanol group on the compound’s bioactivity .

properties

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXWIYXHHGNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591895
Record name N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide

CAS RN

1246525-60-9
Record name N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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